molecular formula C51H62N2O2 B3177292 (S,R)-BDTBIn-SaBOX CAS No. 1435467-29-0

(S,R)-BDTBIn-SaBOX

Cat. No.: B3177292
CAS No.: 1435467-29-0
M. Wt: 735 g/mol
InChI Key: WVVLVBHMBBXGQX-QHQGJXSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX typically involves the following steps:

    Preparation of the Indane-2,3-dione Core: The indane-2,3-dione core is synthesized through a Friedel-Crafts acylation reaction, where indane is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Bis(3,5-di-tert-butylphenyl) Groups: The bis(3,5-di-tert-butylphenyl) groups are introduced through a Grignard reaction, where the indane-2,3-dione is reacted with a Grignard reagent derived from 3,5-di-tert-butylphenyl bromide.

    Formation of the SaBOX Ligand: The final step involves the formation of the SaBOX ligand through a condensation reaction between the bis(3,5-di-tert-butylphenyl)indane-2,3-dione and a suitable diamine.

Industrial Production Methods

Industrial production of (S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a tool for probing chiral environments in biological systems.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX: A diastereomer of (S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX with different enantioselectivity properties.

    (S,S)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX: Another diastereomer with unique catalytic properties.

    (R,S)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX: A compound with similar structure but different stereochemistry.

Uniqueness

(S,R)-Bis(3,5-di-tert-butylphenyl)indane-2,3-dione-SaBOX is unique due to its specific chiral environment, which allows for high enantioselectivity in catalytic reactions. Its ability to induce chirality in a wide range of reactions makes it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(3,5-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H62N2O2/c1-47(2,3)35-21-31(22-36(27-35)48(4,5)6)29-51(45-52-43-39-19-15-13-17-33(39)25-41(43)54-45,46-53-44-40-20-16-14-18-34(40)26-42(44)55-46)30-32-23-37(49(7,8)9)28-38(24-32)50(10,11)12/h13-24,27-28,41-44H,25-26,29-30H2,1-12H3/t41-,42-,43+,44+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVLVBHMBBXGQX-QHQGJXSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC(CC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)CC(CC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)(C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H62N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435467-29-0
Record name (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-di-t-butylphenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (S,R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R)-BDTBIn-SaBOX
Reactant of Route 2
Reactant of Route 2
(S,R)-BDTBIn-SaBOX
Reactant of Route 3
Reactant of Route 3
(S,R)-BDTBIn-SaBOX
Reactant of Route 4
Reactant of Route 4
(S,R)-BDTBIn-SaBOX
Reactant of Route 5
Reactant of Route 5
(S,R)-BDTBIn-SaBOX
Reactant of Route 6
Reactant of Route 6
(S,R)-BDTBIn-SaBOX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.